molecular formula C24H18O3 B11399458 9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11399458
M. Wt: 354.4 g/mol
InChI Key: GEWAGZCYUDSRFX-UHFFFAOYSA-N
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Description

9-Ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furanocoumarin core. Its structure includes a 9-ethyl group, a 4-methyl substituent, and a naphthalen-2-yl moiety at position 2. These substitutions distinguish it from naturally occurring furocoumarins like psoralen (7H-furo[3,2-g]chromen-7-one) and imperatorin (9-[(3-methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one) . Furocoumarins are known for diverse bioactivities, including anticancer, antiviral, and enzyme-inhibitory properties.

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

9-ethyl-4-methyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C24H18O3/c1-3-15-12-21(25)27-20-10-14(2)22-19(13-26-24(22)23(15)20)18-9-8-16-6-4-5-7-17(16)11-18/h4-13H,3H2,1-2H3

InChI Key

GEWAGZCYUDSRFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

  • One common synthetic route to furocoumarins involves the Fischer indole cyclization . Starting from an appropriate precursor, this reaction forms the fused ring system.
  • For our compound, a possible synthetic pathway could be:
    • Start with 2-naphthoic acid (or its derivative) as the precursor.
    • Convert it to the corresponding indole by Fischer indole cyclization.
    • Introduce the furan ring by suitable methods (e.g., oxidative cyclization).
    • Finally, perform alkylation at the 9-position to obtain the desired compound.
  • Industrial production methods may involve variations of these steps, optimized for yield and scalability.
  • Chemical Reactions Analysis

    • Furocoumarins can undergo various reactions:

        Oxidation: Oxidative processes can lead to the formation of epoxides or other oxygenated derivatives.

        Reduction: Reduction of the carbonyl group can yield alcohols.

        Substitution: Halogenation or other substitution reactions can modify the compound.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and halogens (e.g., Br₂).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Furocoumarins have been studied extensively due to their photobiological properties . They can intercalate with DNA and become photoactivated upon UV exposure, leading to DNA damage.
    • In medicine , some furocoumarins exhibit antitumor , antibacterial , and antiviral activities.
    • In industry , they find use in phototherapy , pesticides , and cosmetics .
  • Mechanism of Action

    • The mechanism involves photoaddition reactions with DNA. Upon UV exposure, furocoumarins form covalent adducts with DNA bases, leading to cross-links and strand breaks.
    • These interactions disrupt DNA replication and transcription, making them useful for treating skin conditions like psoriasis .
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Group Variations

    The following table summarizes key structural differences and bioactivities among related furocoumarin derivatives:

    Compound Name Substituents Key Bioactivities References
    9-Ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one 9-Ethyl, 4-methyl, 3-(naphthalen-2-yl) Antiviral (SARS-CoV-2 inhibition potential), CYP3A4 inhibition
    Psoralen (7H-furo[3,2-g]chromen-7-one) No substituents Photochemotherapy (psoriasis), immunoproteasome inhibition
    Imperatorin 9-Prenyloxy group Antidepressant, neuroprotective
    4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (Compound 26) 4-Methyl, 9-methyl, 3-phenyl Synthetic intermediate; anticancer potential (structural analog)
    ZINC000104071421 3-(Naphthalen-2-yl), 5,9-dimethyl Broad-spectrum coronavirus inhibition (SARS-CoV-2, MERS-CoV)
    Oxypeucedanin hydrate 4-(2,3-Dihydroxy-3-methylbutoxy) Anticancer, anti-inflammatory

    Pharmacological Activity Comparison

    • Antiviral Activity : The naphthalen-2-yl group in the target compound and ZINC000104071421 correlates with strong binding to coronaviral nucleocapsid proteins (binding energies: −9.7 to −10.7 kcal/mol). This suggests enhanced hydrophobic interactions compared to phenyl-substituted analogs like Compound 26 .
    • Enzyme Inhibition: Psoralen derivatives with electrophilic warheads at position 3 exhibit immunoproteasome inhibition.
    • Anticancer Potential: Compound 13 (9-((1-(4-trifluoromethyl-phenyl)-1H-1,2,3-triazol-4-yl)methoxy)-7H-furo[3,2-g]chromen-7-one) shows IC50 = 7.5 µM against AGS gastric cancer cells, outperforming the target compound’s structural analogs .

    Physicochemical Properties

    • Derivatives like oxypeucedanin hydrate (304.29 g/mol) with hydrophilic substituents exhibit better aqueous solubility .
    • Synthetic Accessibility : The target compound’s synthesis likely involves Williamson etherification and cyclization steps similar to Compound 26 , but the naphthalen-2-yl group may require specialized coupling reagents.

    Research Findings and Implications

    • Antiviral Applications : Molecular docking studies suggest the target compound’s naphthalen-2-yl group binds strongly to SARS-CoV-2 nucleocapsid proteins, though in vitro validation is pending .
    • Structure-Activity Relationships (SAR) :
      • Substituents at position 3 (e.g., naphthalen-2-yl vs. phenyl) critically influence target selectivity.
      • Ethyl/methyl groups at positions 4 and 9 may enhance metabolic stability compared to prenyloxy chains in imperatorin .

    Biological Activity

    9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is a furocoumarin compound characterized by its unique structural properties, including an ethyl group at the 9-position and a naphthalen-2-yl substituent at the 3-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C19H18O3\text{C}_{19}\text{H}_{18}\text{O}_3

    This structure includes fused furan and coumarin rings, which are significant for its biological activity.

    Photobiological Properties

    Furocoumarins, including this compound, are known for their photobiological properties . They can intercalate with DNA and become activated upon exposure to UV light. This activation leads to DNA damage through mechanisms such as cross-linking and strand breaks, which has implications for cancer therapy. The ability of this compound to disrupt cellular replication processes makes it a candidate for further research in oncological applications .

    Antibacterial and Antiviral Activities

    Research indicates that this compound exhibits antibacterial and antiviral properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and show potential against viral infections. These findings warrant further pharmacological evaluations to establish its efficacy as an antibacterial or antiviral agent .

    The interaction of this compound with biological macromolecules, particularly DNA, is crucial for its biological activity. Under UV light exposure, it forms covalent adducts with DNA, leading to significant therapeutic effects against certain cancers. Understanding these interactions is essential for optimizing its use in medicinal applications .

    Study on Anticancer Activity

    A study investigating the anticancer potential of furocoumarins found that derivatives similar to this compound effectively inhibited cancer cell proliferation in vitro. The study highlighted that the presence of the naphthalenic moiety enhances the compound's ability to induce apoptosis in cancer cells .

    Antimicrobial Activity Assessment

    In another assessment of antimicrobial activity, this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antimicrobial agents, suggesting its potential as a therapeutic agent .

    Data Table: Summary of Biological Activities

    Biological Activity Observations References
    AnticancerInduces apoptosis in cancer cells
    AntibacterialEffective against Gram-positive bacteria
    AntiviralPotential activity against viral infections
    PhotobiologicalDNA intercalation leading to damage under UV

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